molecular formula C18H23N3O4S B2811812 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide CAS No. 2034397-63-0

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide

Cat. No. B2811812
M. Wt: 377.46
InChI Key: JFEZMJVIZDVRDO-JCNLHEQBSA-N
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Description

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Synthesis and Characterization of Sulfonamides: A series of benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, which may be pivotal for further anti-tumor activity studies. Some sulfonamides showed strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Catalytic Applications

  • Catalysis and Oxidation of Olefins: Sulfonamide-substituted iron phthalocyanine was investigated for its solubility, stability, and potential as an oxidation catalyst. It showed remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene, leading mainly to allylic ketone and benzaldehyde, respectively (Işci et al., 2014).

Synthesis of Complexes and Derivatives

  • Metal Complexes with Pyrazine Derivatives: Complexes of 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide with various metals were synthesized and characterized, indicating potential for biological activity and molecular modeling studies (Alaghaz et al., 2015).

Fluorescence Sensing

  • Fluorometric “Turn-off” Sensing for Hg2+: A novel and non-toxic pyrazoline derivative was developed for selective fluorometric detection of Hg2+ ions. This compound offers a promising approach for environmental monitoring and metal ion sensing, highlighting the versatility of pyrazoline derivatives in analytical applications (Bozkurt & Gul, 2018).

properties

IUPAC Name

2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c22-26(23,13-12-24-16-4-2-1-3-5-16)21-15-6-8-17(9-7-15)25-18-14-19-10-11-20-18/h1-5,10-11,14-15,17,21H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZMJVIZDVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide

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